molecular formula C9H13NS B1631709 2-(Isopropylthio)aniline CAS No. 6397-33-7

2-(Isopropylthio)aniline

Cat. No.: B1631709
CAS No.: 6397-33-7
M. Wt: 167.27 g/mol
InChI Key: BZPPEJDGWPFYAL-UHFFFAOYSA-N
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Description

2-(Isopropylthio)aniline>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPPEJDGWPFYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551231
Record name 2-[(Propan-2-yl)sulfanyl]aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6397-33-7
Record name 2-[(Propan-2-yl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(isopropylthio)aniline
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Synthetic Methodologies and Reaction Pathways for 2 Isopropylthio Aniline

Synthetic Routes to 2-(Isopropylthio)aniline and its Analogues

The construction of the this compound scaffold can be achieved through several distinct synthetic routes. These methods primarily involve the formation of a carbon-sulfur (C-S) bond ortho to an amino group on a benzene (B151609) ring. The choice of method often depends on the availability of starting materials, desired substitution patterns, and reaction efficiency.

A direct and common approach to forming aryl thioethers involves the reaction of an aniline (B41778) derivative with a thiol precursor. One effective method utilizes the diazotization of an aromatic amine, followed by a nucleophilic displacement with an alkanethiol. utrgv.edu This process allows for the synthesis of various alkylthio benzene derivatives. For example, p-nitroaniline can be converted to its diazonium salt and subsequently reacted with a thiol like 1-hexanethiol (B106883) to form the corresponding thioether. utrgv.edu A similar strategy could be adapted for the synthesis of this compound starting from 2-aminobenzenethiol or a protected aniline.

Another strategy involves the reaction of a thiocyanato aniline with an alkyl halide. For instance, 2,5-dichloro-4-(thiocyanato)aniline reacts with methyl iodide in the presence of sodium hydroxide (B78521) to yield 2,5-dichloro-4-(methylthio)aniline. google.com This method demonstrates the formation of a methylthioether from a thiocyanate (B1210189) group, a pathway applicable to isopropyl derivatives.

Copper-catalyzed cross-coupling reactions also provide a powerful tool for C-S bond formation. While many examples involve aryl halides, these conditions can often be tuned to be compatible with an unprotected aniline group, making them suitable for synthesizing aminophenyl thioethers. evitachem.com

Table 1: Synthesis of Aryl Thioethers from Aniline Derivatives

Starting Material Reagent(s) Product Reference
p-Nitroaniline 1. NaNO₂, HCl; 2. 1-Hexanethiol 1-(Hexylthio)-4-nitrobenzene utrgv.edu
2,5-Dichloro-4-(thiocyanato)aniline Methyl iodide, NaOH 2,5-Dichloro-4-(methylthio)aniline google.com

Modern synthetic chemistry has seen the rise of palladium-catalyzed C-H functionalization as a powerful tool for creating C-C and C-heteroatom bonds directly from C-H bonds. google.com This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates.

While a direct example for the synthesis of this compound via this method is not prominently reported, the strategy has been successfully applied to related structures. For instance, palladium catalysis has been used for the remote C-H arylation and olefination of 2-aminopyrimidines. capes.gov.br In these reactions, a directing group, often the amino group itself or a modification of it, guides the palladium catalyst to a specific C-H bond, enabling its selective functionalization. google.comcapes.gov.br This methodology leverages catalytic cycles, such as Pd(II)/Pd(IV) or Pd(0)/Pd(II), to achieve the desired transformation with high regioselectivity. capes.gov.br The application of such an amine-directed C-H activation strategy represents a promising and modern route to synthesize this compound and its derivatives. google.com

Understanding the mechanism of thioether formation is crucial for optimizing reaction conditions and improving yields. The formation of the C-S bond in aryl thioethers can proceed through several pathways depending on the reactants and catalysts used.

In reactions involving diazonium salts, the mechanism involves the initial formation of a diazonium cation from the aniline. This cation is then displaced by the sulfur nucleophile (a thiol or thiolate). utrgv.edu

In enzyme-catalyzed reactions, such as the polymerization of aniline catalyzed by horseradish peroxidase, the mechanism often involves the formation of radical cations. google.com Chain growth occurs through the addition of aniline radical cations to the growing polymer chain. google.com Similar radical mechanisms can be involved in certain chemical syntheses of thioethers.

Studies on the formation of thioether bonds in antibodies have shown that the conversion of a disulfide bond can be base-catalyzed. utrgv.edu Mechanistic studies indicate that the reaction rate is pH-dependent, increasing at pH values above 6. utrgv.edu Computational and experimental studies are often combined to provide a detailed framework for understanding the reaction pathways, as demonstrated in the investigation of a regioselective aniline synthesis where an electrocyclic ring closure was identified as a key step. The oxidative polymerization of aniline has also been studied in detail, proposing a molecular mechanism that explains oligomerization and polymerization features across various acidity ranges. researchgate.net

The synthesis of substituted derivatives of this compound is essential for creating diverse molecular libraries for applications such as drug discovery. A variety of methods exist for introducing substituents onto the aniline ring or the amino group itself.

General procedures for preparing substituted anilines often involve multi-step sequences. For example, 2-substituted aniline pyrimidine (B1678525) derivatives can be prepared by reacting an intermediate with a substituted aniline in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA). nih.gov Similarly, a catalyst- and additive-free method has been developed to synthesize 2-benzyl-N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. chemicalbook.com This reaction proceeds through an imine condensation–isoaromatization pathway. chemicalbook.com

Other examples include the synthesis of 2-methyl-6-isopropyl aniline from o-toluidine (B26562) and propylene (B89431) using aluminum trichloride (B1173362) as a catalyst. nih.gov The synthesis of 2-isopropyl-5-methyl-aniline has also been reported. researchgate.net Furthermore, N-alkylation, such as the selective N-methylation of anilines, can be achieved using methanol (B129727) over heterogeneous nickel catalysts. rsc.org

Table 2: Examples of Substituted Aniline Synthesis

Product Starting Material(s) Key Reagents/Conditions Reference
2-Substituted Aniline Pyrimidine Derivatives Intermediate + Substituted Aniline p-Toluenesulfonic acid (PTSA), 90 °C nih.gov
2-Benzyl-N-substituted Anilines (E)-2-Arylidene-3-cyclohexenones + Primary Amine DME, 60 °C (catalyst-free) chemicalbook.com
2-Methyl-6-isopropyl Aniline o-Toluidine + Propylene Aluminum trichloride, 130-150 °C nih.gov

The introduction of an alkylthiomethyl group at the ortho position of an aniline represents a specific synthetic challenge. A patented method describes the preparation of ortho-(alkylthiomethyl)anilines via the catalytic rearrangement of aromatic sulfilimines. google.com In this process, a sulfilimine, prepared by reacting an aniline derivative (e.g., ortho-aminobenzotrifluoride) with a sulfide (B99878) (e.g., dimethyl sulfide) and an N-halosuccinimide, is heated in an inert solvent. google.com The rearrangement is significantly accelerated by a catalyst, such as succinimide (B58015) or 2-pyrrolidone, leading to the desired 2-(alkylthiomethyl)aniline derivative in high yield. google.com For example, N-(2-trifluoromethylphenyl)-S,S-dimethylsulfimide rearranges to 2-(methylthiomethyl)-6-(trifluoromethyl)aniline. google.com This methodology could be directly adapted to synthesize 2-[(isopropylthio)methyl]aniline by starting with aniline and diisopropyl sulfide.

Ortho-[(alkylthio)(aminocarbonyl)methyl]anilines are valuable intermediates, though their direct synthesis is not widely documented. A plausible synthetic route can be designed based on established organic transformations. One could start from an ortho-nitro- or ortho-amino-phenylacetic acid derivative. The carboxylic acid can be converted to a primary, secondary, or tertiary amide via standard methods, such as activation with thionyl chloride to form the acyl chloride, followed by reaction with the desired amine. researchgate.net Subsequently, the thioether functionality can be introduced. If starting with an ortho-nitro derivative, the nitro group would need to be reduced to an amine, for example, by using tin and hydrochloric acid or catalytic hydrogenation with Pd/C, after the formation of the thioether and amide functionalities. researchgate.netyoutube.com The order of these steps would need to be optimized to account for functional group compatibility.

Reactivity and Transformation Mechanisms of this compound

The reactivity of this compound is dictated by the electronic properties and interplay of its three key components: the aromatic benzene ring, the nucleophilic amino group (-NH₂), and the electron-donating isopropylthio group (-S-iPr). The amino group is a powerful activating group, while the alkylthio group is also activating, making the aromatic ring highly susceptible to electrophilic attack. Both groups are ortho-, para-directors, influencing the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of both the amino and isopropylthio groups. byjus.com Both substituents direct incoming electrophiles to the ortho and para positions. The directing effects are as follows:

-NH₂ group: Strongly activating, ortho- and para-directing.

-S-iPr group: Activating, ortho- and para-directing.

The positions on the ring relative to the substituents are:

Position 3: ortho to -S-iPr, meta to -NH₂

Position 4: para to -NH₂, meta to -S-iPr

Position 5: para to -S-iPr, meta to -NH₂

Position 6: ortho to -NH₂, ortho to -S-iPr

Given the superior activating strength of the amino group, electrophilic substitution is expected to occur predominantly at positions 4 and 6 (para and ortho to the -NH₂ group). libretexts.org Steric hindrance from the bulky isopropylthio group might disfavor substitution at position 3.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reaction TypeReagentsPredicted Major Product(s)Rationale
Halogenation Br₂, FeBr₃ or CuBr₂ beilstein-journals.org4-Bromo-2-(isopropylthio)anilineThe amino group strongly directs para. The ortho position (6) is also possible but might be sterically hindered.
Nitration HNO₃, H₂SO₄4-Nitro-2-(isopropylthio)aniline and/or 6-Nitro-2-(isopropylthio)anilineNitration of anilines can be complex due to the basicity of the amino group. byjus.com However, evidence from related compounds like 2-nitro-4-(propylthio)aniline (B109030) suggests substitution occurs at positions activated by both groups. nih.gov
Sulfonation Fuming H₂SO₄4-Amino-3-(isopropylthio)benzenesulfonic acidThe bulky -SO₃H group would likely add to the less sterically hindered para position relative to the amino group.
Friedel-Crafts R-COCl, AlCl₃Generally not feasibleThe basic amino group coordinates with the Lewis acid catalyst (AlCl₃), deactivating the ring towards acylation or alkylation. wikipedia.org

Direct halogenation of anilines can sometimes lead to poly-substituted products due to the high activation of the ring. byjus.com To achieve mono-substitution, the reactivity of the amino group is often tempered by converting it to an amide (e.g., acetanilide) before carrying out the substitution, followed by hydrolysis to restore the amine.

Nucleophilic Reactivity of the Aniline Moiety

The lone pair of electrons on the nitrogen atom of the aniline group imparts significant nucleophilic character to the molecule. This allows it to react with a variety of electrophiles.

Acylation: The amino group can readily react with acyl chlorides or anhydrides to form amides. This reaction is often used as a protective strategy in multi-step syntheses. For instance, reaction with an appropriate acyl chloride in the presence of a base would yield the corresponding N-acylated this compound. nih.gov

Alkylation: The aniline nitrogen can also be alkylated, as demonstrated by the existence of N-Isopropyl-2-(isopropylthio)aniline. americanelements.com

Condensation and Cyclization: The nucleophilic amine is crucial for the synthesis of heterocyclic systems. For example, 2-(alkylthio)anilines serve as precursors for phenothiazines. This transformation involves an intramolecular cyclization where the aniline nitrogen attacks an activated position on a second aromatic ring linked through the sulfur atom, or an intermolecular reaction followed by cyclization. rsc.orgresearchgate.net Similarly, condensation reactions with carbonyl compounds can lead to the formation of benzothiazoles, where the amino group forms an imine intermediate that subsequently cyclizes. nih.govmdpi.com

Reactions Involving the Isopropylthio Group

The isopropylthio group, while generally stable, can participate in specific reactions. The sulfur atom's lone pairs can be nucleophilic, and the C-S bond can be cleaved under certain conditions. The electronic nature of the alkylthio group can vary from weakly electron-withdrawing to electron-donating, depending on the degree of conjugation in the aniline system, which influences its reactivity. core.ac.uk

A key transformation involving this group is its participation in cyclization reactions to form phenothiazines. This often requires the introduction of a second aryl group, typically at the sulfur atom, followed by an intramolecular coupling reaction (e.g., Ullmann–Goldberg or Buchwald–Hartwig coupling) where the C-N bond is formed. rsc.org

Oxidation Pathways of the Sulfur Atom

The sulfur atom in the isopropylthio group is in its lowest oxidation state (-2) and can be readily oxidized. The oxidation of thioethers is a well-established transformation in organic synthesis and can be controlled to yield either sulfoxides or sulfones.

Oxidation to Sulfoxide (B87167): Selective oxidation to the corresponding sulfoxide, 2-(isopropylsulfinyl)aniline, can be achieved using one equivalent of a mild oxidizing agent. Common reagents for this transformation include hydrogen peroxide (H₂O₂), often in a solvent like acetic acid, or sodium meta-periodate (NaIO₄). nih.gov Metal-free, light-induced methods using oxygen as the oxidant have also been developed. organic-chemistry.org

Oxidation to Sulfone: Using a stronger oxidizing agent or an excess of a milder one (typically two or more equivalents) leads to the formation of the sulfone, 2-(isopropylsulfonyl)aniline. Reagents like potassium permanganate (B83412) (KMnO₄) or excess H₂O₂ are effective for this full oxidation. jchemrev.comorganic-chemistry.org The choice of catalyst can also direct the selectivity, with some metal catalysts favoring sulfone formation. organic-chemistry.orgacsgcipr.org

Table 2: Common Oxidation Reactions of the Isopropylthio Group

ProductOxidation State of SulfurTypical Reagents
Sulfoxide 0H₂O₂ (1 equiv), NaIO₄, m-CPBA (1 equiv)
Sulfone +2H₂O₂ (≥2 equiv), KMnO₄, Selectfluor

Photoinduced Intramolecular Cyclization Reactions

Photoinduced reactions offer pathways to unique molecular structures under mild conditions. For sulfur-containing aromatic compounds like this compound, photoinduced cyclization is a potential route to form heterocyclic systems. While direct photo-cyclization of this compound itself is not prominently reported, analogous systems demonstrate the feasibility of this approach.

For example, a visible-light-triggered reaction of 2-isocyanoaryl thioethers can undergo a cascade sulfone alkylation and cyclization to produce benzothiazoles without the need for an external photosensitizer. nih.gov This process is believed to proceed through the formation of an electron donor-acceptor complex upon irradiation. Similarly, photoinduced radical cyclization of related 2-alkynylthioanisoles has been shown to produce benzothiophenes. These examples suggest that derivatives of this compound, particularly those with a suitably placed reactive group, could undergo intramolecular cyclization upon irradiation to form tricyclic structures like phenothiazines or their analogues. researchgate.net

Rearrangement Reactions and Their Mechanisms

Rearrangement reactions provide powerful tools for skeletal transformations. For structures like this compound, the Smiles rearrangement and its variants are particularly relevant. nih.gov

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. In a typical scenario, a molecule with two aryl groups linked by a heteroatom (X-Z-Ar-Y, where X is the nucleophile and Y is an activating group) rearranges. For a derivative of this compound, the aniline nitrogen could act as the internal nucleophile, attacking an electron-deficient aromatic ring attached to the sulfur atom, leading to the migration of that aryl ring. manchester.ac.uk

The Truce-Smiles rearrangement is a variation where the nucleophile is a carbanion instead of a heteroatom. Recent developments have extended this reaction to radical pathways and have been used to synthesize β-arylethylamines from unactivated allylsulfonamides. nih.gov This involves a radical addition to an alkene followed by an aryl migration. A suitably modified derivative of this compound could potentially undergo such a rearrangement. These rearrangements are mechanistically driven by the formation of a more stable intermediate and are often facilitated by electron-withdrawing groups on the migrating aromatic ring. nih.govmanchester.ac.uk

Advanced Synthetic Techniques and Methodologies

The synthesis of this compound and its derivatives has evolved beyond classical methods, embracing advanced techniques that offer greater control and efficiency. These methodologies include the use of specialized catalysts, adherence to green chemistry principles, the application of continuous flow systems, and the development of stereoselective pathways to access chiral molecules.

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to modern organic synthesis, providing pathways to reactions that are otherwise slow or unselective. For the synthesis of substituted anilines like this compound, transition metal catalysts are particularly prominent. While direct catalytic synthesis of this compound is not extensively documented in the provided results, analogous reactions highlight relevant catalytic systems.

One key reaction is the thioarylation of anilines. A dual-catalytic system employing a super Lewis acid, such as iron(III) triflimide, and a Lewis base has been shown to be effective for the ortho-thioarylation of aniline derivatives. rsc.org This approach accelerates the reaction and is effective for both protected and the less reactive unprotected anilines. rsc.org Another relevant catalytic method involves the Friedel-Crafts alkylation of anilines. For instance, 2-methyl-6-isopropyl aniline can be synthesized from o-toluidine and propylene using aluminum trichloride as a catalyst. google.com This process involves heating the reactants in an autoclave to achieve the desired alkylation. google.com

Late transition metals like nickel, palladium, and iron are also foundational in catalysts derived from bulky aniline precursors, such as 8-arylnaphthylamines, for olefin polymerization. mdpi.com These systems underscore the versatility of aniline derivatives in coordinating with metal centers to create highly active and tunable catalysts. mdpi.com Furthermore, copper-catalyzed three-component reactions of anilines, aldehydes, and terminal alkynes are used to synthesize substituted quinolines, demonstrating the utility of copper catalysts in activating anilines for complex transformations. researchgate.net

Table 1: Catalytic Systems in Aniline Derivatization

Catalyst System Reactants Product Type Key Findings Reference
Iron(III) triflimide / Diphenyl selenide Protected/unprotected anilines, N-(2-bromophenylthio)succinimide ortho-Thioarylated anilines Dual-catalytic system accelerates efficient thioarylation. rsc.org rsc.org
Aluminum trichloride (AlCl₃) o-Toluidine, Propylene 2-methyl-6-isopropyl aniline One-step synthesis with a reported yield of 20% and purity >98.5%. google.com google.com
Copper(I) chloride (CuCl) Anilines, Benzaldehydes, Terminal alkynes 2,4-disubstituted quinolines Three-component reaction provides moderate yields of quinolines. researchgate.net researchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of aniline synthesis, this often involves using environmentally benign solvents, reducing waste, and employing energy-efficient methods.

A key principle of green chemistry is the use of safer solvents. Ethanol (B145695) and water are preferred alternatives to toxic solvents like benzene. ijiras.com Research has shown the successful synthesis of Schiff bases from aniline in an ethanol-water mixture at room temperature, achieving high yields and demonstrating a significant improvement in the environmental profile of the reaction. ijiras.com For the introduction of a sulfur-containing group, an eco-friendly method for the thiocyanation of anilines has been developed using potassium thiocyanate (KSCN) and N-bromosuccinimide (NBS) in ethanol at room temperature. mdpi.com This protocol provides excellent yields and avoids harsh conditions. mdpi.com

Another green approach involves using water as the reaction medium. An iron(III) chloride (FeCl₃)-catalyzed tandem reaction of 2-iodoaniline (B362364) with isothiocyanate in water has been developed to produce 2-aminobenzothiazoles. rsc.org This method is not only environmentally benign but also allows for the recovery and recycling of the reaction medium without a loss of efficiency. rsc.org The use of deep eutectic solvents (DES), which are biodegradable and non-hazardous, also represents a novel green route for N-alkylation/acylation reactions in the synthesis of complex molecules, offering high selectivity and improved yields. researchgate.net Other green techniques applicable to related syntheses include microwave irradiation, sonication, and solvent-free grinding, which can increase reaction rates and reduce energy consumption. ijiras.commdpi.com

Table 2: Comparison of Conventional vs. Green Synthetic Methods for Aniline Derivatives

Reaction Type Conventional Method Green Alternative Advantages of Green Method Reference
Schiff Base Synthesis Refluxing in benzene with acid/base catalyst. ijiras.com Stirring in ethanol/water at ambient temperature. ijiras.com Avoids toxic solvents, energy efficient, high yield. ijiras.com
Thiocyanation Traditional methods using harsher reagents. KSCN/NBS in ethanol at room temperature. mdpi.com Eco-friendly solvent, high efficiency, simple procedure. mdpi.com
C-S Bond Formation Use of volatile organic solvents. FeCl₃ catalyst in water. rsc.org Environmentally benign, recyclable medium, efficient. rsc.org

Flow Chemistry Applications for Enhanced Synthesis

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. uc.pt In a typical continuous-flow system, reactants are pumped through tube reactors where the synthesis occurs, allowing for precise control over reaction parameters. cardiff.ac.uk

This technology is well-suited for handling hazardous intermediates, such as diazonium salts, which are often generated from anilines. By generating and consuming these intermediates in a continuous stream, the risks associated with their accumulation are minimized. cardiff.ac.uk For example, the synthesis of aryl fluorides from aromatic amines has been achieved in good to excellent yields using a continuous-flow technique that involves diazotization followed by thermal decomposition. cardiff.ac.uk

Spectroscopic Characterization and Analytical Techniques

The structural framework of 2-(Isopropylthio)aniline is precisely mapped using a combination of advanced spectroscopic methods. These techniques provide a comprehensive view of the molecular connectivity and the electronic environment of the constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of this compound, offering detailed insights into the hydrogen and carbon atomic nuclei.

The proton NMR spectrum of this compound provides specific chemical shifts and coupling patterns that are characteristic of its structure. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as a solvent, the aromatic protons appear as a multiplet in the range of δ 7.02–6.80 ppm. The amino (-NH₂) protons are observed as a broad singlet at approximately δ 3.67 ppm, and the isopropyl group exhibits a septet for the methine proton and a doublet for the methyl protons.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.02-6.80Multiplet
-NH₂3.67Broad Singlet
Isopropyl-CHSeptet
Isopropyl-CH₃Doublet

This table is based on generalized data and may vary slightly based on experimental conditions.

The ¹³C NMR spectrum further corroborates the structure of this compound by detailing the chemical environment of each carbon atom. The carbon atom attached to the sulfur (C-S) typically resonates around δ 147.8 ppm. The aromatic carbons show a series of peaks between δ 113.7 ppm and δ 130.7 ppm. The isopropyl group's methine and methyl carbons have distinct chemical shifts. For comparison, the carbon atoms in the parent aniline (B41778) molecule resonate at different positions, highlighting the effect of the isopropylthio substituent. researchgate.netchemicalbook.com

Carbon Chemical Shift (δ, ppm) in this compound Chemical Shift (δ, ppm) in Aniline
C-S147.8-
Aromatic C130.7, 123.1, 121.4, 117.8, 113.7146.4, 129.3, 118.6, 115.1
Isopropyl-CH
Isopropyl-CH₃

This table presents a comparative view and specific values can differ based on the solvent and reference standard used.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the proton and carbon signals of this compound. nih.govmdpi.com COSY spectra reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic ring and the isopropyl group. nih.gov HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the ¹³C spectrum. mdpi.com These advanced methods are crucial for confirming the substitution pattern on the aniline ring.

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide information about the molecular structure and dynamics of this compound in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can be employed to obtain high-resolution spectra of solid samples. These studies can reveal details about polymorphism, molecular packing, and intermolecular interactions that are not accessible in solution.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, offers a complementary perspective on the functional groups present in this compound.

The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.

N-H Stretching: The primary amine group (-NH₂) typically shows two distinct stretching vibrations in the IR spectrum, corresponding to symmetric and asymmetric modes, usually found in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopropyl group are observed just below 3000 cm⁻¹. docbrown.info

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to characteristic bands in the 1450-1600 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is typically observed in the range of 1250-1360 cm⁻¹. docbrown.info

C-S Stretching: The C-S stretching vibration is generally weaker and appears in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
-NH₂Asymmetric & Symmetric Stretching3300-3500
Aromatic C-HStretching>3000
Aliphatic C-HStretching<3000
Aromatic C=CStretching1450-1600
C-NStretching1250-1360
C-SStretching600-800

This table provides generalized wavenumber ranges for the key functional groups.

Infrared (IR) and Raman Spectroscopy

Analysis of C-S and C-N Vibrations

The vibrational spectra of this compound are characterized by the stretching and bending vibrations of its constituent chemical bonds. The carbon-sulfur (C-S) and carbon-nitrogen (C-N) stretching vibrations are of particular interest for characterizing this molecule.

C-S Vibrations: The C-S stretching vibrations in thioethers typically appear in the fingerprint region of the infrared spectrum, which can sometimes make their assignment challenging due to coupling with other vibrations. However, Raman spectroscopy is often more sensitive to the less polar C-S bond, providing a clearer signal for this functional group. researchgate.net The presence of the isopropyl group attached to the sulfur atom will influence the exact frequency of the C-S stretch.

C-N Vibrations: The C-N stretching vibration of the aromatic amine group in this compound is expected to be observed in the typical range for aromatic amines. The position and intensity of this band can be influenced by hydrogen bonding and the electronic effects of the isopropylthio substituent on the aromatic ring.

Conformational Studies via IR and Raman Spectroscopy

The rotational freedom around the C-S and C-N bonds in this compound can lead to the existence of different conformers. IR and Raman spectroscopy can be employed to study these conformational isomers. researchgate.net By analyzing the spectra, potentially at different temperatures or in different solvent environments, it may be possible to identify distinct vibrational bands corresponding to different stable conformations of the molecule. mdpi.com The relative intensities of these bands can provide information about the relative populations of the conformers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. sciencepublishinggroup.com The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of an aniline derivative. Aniline itself shows two main absorption bands, one around 230 nm and another, less intense band, around 285 nm, which are attributed to π→π* electronic transitions within the benzene (B151609) ring. researchgate.netnih.gov The presence of the isopropylthio group as a substituent on the aromatic ring is expected to influence the position and intensity of these absorption maxima. This is due to the electronic effects of the sulfur atom, which can act as an auxochrome, modifying the energy of the π molecular orbitals. Peaks around 300 nm are generally attributed to π-π* electronic transitions of the aromatic ring, while n-π* transitions can also be observed. researchgate.net

Solvatochromic Effects on UV-Vis Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands with a change in the polarity of the solvent. ijcce.ac.irnih.gov This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. unisi.it

The polarity of the solvent can influence the electronic transitions of this compound. In polar solvents, dipole-dipole interactions or hydrogen bonding can stabilize either the ground or the excited state, leading to a shift in the absorption maximum. researchgate.net A shift to a longer wavelength (red shift or bathochromic shift) indicates that the excited state is more stabilized by the polar solvent than the ground state. Conversely, a shift to a shorter wavelength (blue shift or hypsochromic shift) suggests greater stabilization of the ground state. sciencepublishinggroup.comphyschemres.org Studying the solvatochromic behavior of this compound can provide insights into the nature of its electronic excited states and the solute-solvent interactions.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. nih.gov For this compound, HRMS would be used to confirm its molecular formula, C9H13NS, by providing an accurate mass measurement that distinguishes it from other compounds with the same nominal mass. This technique is crucial for confirming the identity of newly synthesized compounds and for analyzing complex mixtures.

Compound Names

Compound Name
This compound
Aniline

Interactive Data Table: Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on the analysis of related compounds.

Spectroscopic TechniqueParameterExpected Value/RegionNotes
IR Spectroscopy C-S StretchFingerprint RegionMay be coupled with other vibrations.
C-N Stretch (Aromatic)Typical for aromatic aminesPosition influenced by substitution.
Raman Spectroscopy C-S StretchMore prominent than in IRUseful for identifying the thioether group.
UV-Vis Spectroscopy π→π* Transition 1~230-240 nmInfluenced by the isopropylthio substituent.
π→π* Transition 2~280-290 nmInfluenced by the isopropylthio substituent.
Mass Spectrometry Molecular Ion (M+)m/z = 167Corresponding to C9H13NS.
HRMS Accurate Mass[M+H]+Provides high-precision mass for formula confirmation.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

In the absence of an experimentally determined crystal structure for this compound, the intermolecular interactions and crystal packing can be predicted based on the functional groups present in the molecule. The primary intermolecular interactions expected to govern the crystal packing are:

N-H···S Hydrogen Bonds: The amine group (-NH₂) can act as a hydrogen bond donor, while the sulfur atom of the thioether can act as a hydrogen bond acceptor. This could lead to the formation of hydrogen-bonded chains or networks.

N-H···N Hydrogen Bonds: The amine group can also form hydrogen bonds with the nitrogen atom of a neighboring molecule, leading to the formation of dimers or chains.

π-π Stacking: The aromatic rings can interact through π-π stacking interactions, where the electron-rich π systems of adjacent molecules are arranged in a parallel or offset fashion.

The interplay of these interactions will determine the final, most thermodynamically stable crystal lattice. The analysis of crystal packing in similar structures often reveals common packing motifs and synthons that could be anticipated for this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule from first principles.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules. researchgate.net These calculations can provide detailed information about the distribution of electrons within the 2-(isopropylthio)aniline molecule, which is crucial for understanding its chemical behavior. A typical DFT study would involve optimizing the molecular geometry to find its most stable arrangement of atoms and then calculating various electronic properties. For aniline (B41778) and its derivatives, DFT calculations have been successfully used to study their structural and electronic properties. researchgate.netreddit.com However, specific DFT studies detailing the electronic structure of this compound are not readily found in the existing literature.

Conformational Analysis and Energy Minimization

The presence of the flexible isopropylthio group in this compound suggests that the molecule can exist in multiple conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies. scispace.com Energy minimization calculations are performed to locate the lowest energy conformer, which is the most stable and likely to be the most populated at room temperature. mdpi.com Such studies are crucial as the conformation can significantly influence the molecule's reactivity and physical properties. While methods for conformational analysis are well-established, wolfram.comresearchgate.net a specific conformational analysis for this compound has not been reported.

Molecular Electrostatic Potential (MEP) Maps and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nist.govmdpi.com The MEP map illustrates the charge distribution on the molecule's surface, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). wolfram.comnist.gov For aniline derivatives, the amino group and the aromatic ring are key areas of interest. mdpi.com An MEP analysis of this compound would pinpoint how the isopropylthio group influences the charge distribution and reactivity of the aniline core. Specific MEP maps for this compound are not currently available in published research.

HOMO-LUMO Energy Gap Analysis and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. researchgate.netrsc.org A small HOMO-LUMO gap generally implies high chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. rsc.org Analysis of the HOMO and LUMO energy levels and their spatial distribution would provide insights into the electron-donating and electron-accepting capabilities of this compound. While there are extensive studies on the HOMO-LUMO gaps of various organic molecules, scispace.combohrium.com specific calculations for this compound are absent from the literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering a bridge between static quantum chemical calculations and the dynamic reality of molecules in solution or other environments.

Simulating Molecular Behavior in Different Environments

Molecular dynamics simulations can model the movement of each atom in the this compound molecule over time, taking into account interactions with surrounding solvent molecules or other entities. reddit.com Such simulations are invaluable for understanding solvation effects, diffusion behavior, and how the molecule explores its conformational space in different environments. For instance, an MD simulation could reveal how the orientation of the isopropylthio group changes in polar versus non-polar solvents. Despite the power of this technique, there are no published molecular dynamics simulation studies specifically focused on this compound.

Interaction Studies with Solvents and Other Molecules

Aniline itself is only slightly soluble in water, approximately 3.6 g/L at 25°C, a characteristic attributed to the hydrophobic nature of its benzene (B151609) ring. solubilityofthings.com However, it demonstrates good solubility in many organic solvents like ethanol (B145695), acetone, and chloroform (B151607) due to favorable van der Waals and dipole-dipole interactions. solubilityofthings.com The solubility of aniline derivatives can be influenced by the nature of the solvent. For instance, the electronic absorption spectra of aniline derivatives show shifts in different solvents, indicating varying solute-solvent interactions. ajrsp.comresearchgate.net In the case of this compound, the presence of the isopropylthio group, which has both hydrophobic (isopropyl) and polarizable (sulfur) components, would likely enhance its solubility in organic solvents compared to aniline, while its aqueous solubility is expected to remain low.

Molecular dynamics simulations of similar molecules, such as aniline and ethylene (B1197577) glycol in nanochannels, have shown that aniline monomers tend to aggregate as large clusters in aqueous environments. quora.com This suggests that this compound may also exhibit a tendency to self-associate in polar solvents. Furthermore, computational studies on aniline in aqueous solution have highlighted the formation of nonclassical C–H···O hydrogen bonds between the aniline molecule and water. mdpi.com Similar interactions, along with potential N-H···O and S···H interactions, would be expected to govern the solvation of this compound.

The table below summarizes the expected solubility behavior of this compound based on the properties of aniline and related compounds.

SolventExpected Solubility of this compoundRationale
WaterLowThe hydrophobic benzene and isopropyl groups dominate over the polar amino and thioether groups. solubilityofthings.com
EthanolHighFavorable dipole-dipole and van der Waals interactions. solubilityofthings.com
AcetoneHighGood solvent for moderately polar organic compounds. solubilityofthings.com
ChloroformHighEffective in solvating nonpolar and moderately polar compounds. solubilityofthings.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity. ijcce.ac.ir For this compound, while specific QSAR models are not extensively documented, the principles can be applied by examining related aniline derivatives.

Computational Approaches for Predicting Biological Activity

QSAR models are developed by identifying molecular descriptors that correlate with the biological activity of a set of compounds. nih.gov These descriptors can be constitutional, topological, geometrical, or electronic in nature. For aniline derivatives, QSAR studies have been employed to predict various properties, including lipophilicity, which is a key parameter influencing pharmacokinetic and pharmacodynamic properties. nih.gov A study on 81 aniline derivatives identified descriptors such as the Barysz matrix, hydrophilicity factor, and Moriguchi octanol-water partition coefficient as being significant for modeling lipophilicity. nih.gov

The biological activity of aniline derivatives has also been the subject of QSAR modeling. For example, the toxicity of monosubstituted anilines has been successfully predicted using the 1-octanol/water partition coefficient (log KOW) as a key descriptor. nih.gov Such models can be instrumental in the early-stage assessment of the potential bioactivity and toxicity of compounds like this compound.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a crucial aspect of ligand-based drug design, especially when the three-dimensional structure of the biological target is unknown. researchgate.net A pharmacophore model defines the essential spatial arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.

For aniline derivatives, pharmacophore models have been successfully developed for various targets, including tyrosine kinases. tku.edu.tw A study on 4-anilinoquinazoline (B1210976) inhibitors of the epidermal growth factor receptor (EGFR) identified a pharmacophore model consisting of three hydrophobic features and one hydrogen bond donor. tku.edu.tw Given that this compound contains a hydrophobic isopropyl group, an aromatic ring, and a hydrogen-bond-donating amino group, it could potentially fit into pharmacophores designed for various receptors. The development of a specific pharmacophore model for a series of this compound analogs would involve identifying the common chemical features responsible for their biological activity and using this model to screen for new, potentially more potent, compounds. nih.gov

Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is extensively used in drug discovery to understand the binding mode of a ligand to its protein target.

While specific docking studies involving this compound are not widely reported, studies on structurally related aniline derivatives provide valuable insights. For instance, docking studies of 4-anilinoquinazoline derivatives into the ATP-binding pocket of EGFR have revealed key interactions, such as hydrogen bonds between the quinazoline (B50416) nitrogen atoms and the protein backbone. researchgate.netnih.gov The aniline moiety in these inhibitors typically occupies a hydrophobic pocket. mdpi.com

In a hypothetical docking study of this compound, the aniline ring would be expected to form hydrophobic and aromatic interactions within a binding pocket. The amino group could act as a hydrogen bond donor or acceptor, while the isopropylthio group could occupy a hydrophobic sub-pocket. The specific orientation and interactions would, of course, depend on the topology and chemical nature of the target's binding site. For example, in kinase inhibition, the aniline fragment often binds in the adenine (B156593) pocket. mdpi.com

The table below outlines potential biological targets for this compound based on the activities of related compounds and the types of interactions it can form.

Potential Biological TargetRationale for InteractionKey Interacting Moieties of this compound
Tyrosine Kinases (e.g., EGFR)Aniline core is a common scaffold for kinase inhibitors. nih.govmdpi.comAniline ring, amino group, isopropyl group.
Other EnzymesThioether and amine functionalities can interact with various active sites. mdpi.comnih.govIsopropylthio group, amino group.
Receptors with Hydrophobic PocketsThe molecule has significant hydrophobic character. solubilityofthings.comPhenyl ring, isopropyl group.

Applications and Derivatization in Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

2-(Isopropylthio)aniline serves as a versatile intermediate in the construction of a variety of complex organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a modifiable isopropylthio moiety on an aromatic ring, allows for its incorporation into diverse molecular scaffolds. This strategic positioning of functional groups makes it a valuable starting material in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Intermediate in Pharmaceutical Synthesis

The structural backbone of this compound is closely related to 2-aminothiophenol (B119425), a well-established precursor for the synthesis of heterocyclic compounds with significant biological activity, most notably phenothiazines. rsc.orgresearchgate.net Phenothiazines are a class of nitrogen and sulfur-containing tricyclic compounds that form the core of many antipsychotic and antihistaminic drugs. The synthesis of the phenothiazine (B1677639) skeleton often involves the cyclization of 2-aminodiphenyl sulfide (B99878) derivatives. By starting with this compound, chemists can synthesize novel phenothiazine analogues. For instance, the reaction of a 2-aminophenyl sulfide with a suitable coupling partner can lead to the formation of the central tricyclic ring system. The isopropylthio group in this context can influence the electronic properties and lipophilicity of the final molecule, potentially modulating its pharmacological profile.

The general synthetic approach to phenothiazines from 2-aminothiophenol derivatives suggests that this compound can be a key starting material for creating a library of substituted phenothiazines for drug discovery programs. nih.govgoogle.com The amino group can be acylated or otherwise modified before the cyclization step, allowing for further diversification. google.com

Precursor for Agrochemicals

Aniline (B41778) derivatives containing isopropyl groups are significant in the agrochemical industry. google.com For example, isomers of isopropyl aniline are used in the synthesis of herbicides and fungicides. google.comgoogle.com The lipophilic nature of the isopropyl group can enhance the penetration of the active compound through the waxy cuticles of plants or the cell membranes of fungi.

While direct application of this compound in commercial agrochemicals is not widely documented, its structural motifs are present in active compounds. The thioether linkage, for instance, is a common feature in various pesticides. The compound can be considered a precursor for creating new agrochemical candidates. Through modification of its amino group, for example via diazotization, a range of other functional groups such as halogens or cyano groups can be introduced, which are often found in potent agrochemicals. google.com

Component in Dye Production

Aniline and its derivatives are foundational to the synthetic dye industry. culturalheritage.org The amino group of aniline is readily diazotized and coupled with various aromatic compounds to produce a vast array of azo dyes. youtube.com Furthermore, 2-aminothiophenol, a related compound, is a known precursor for the synthesis of benzothiazole (B30560) dyes. wikipedia.org These dyes are noted for their brightness and fastness properties.

This compound, as a substituted aniline, can be utilized in similar capacities. The presence of the isopropylthio group can act as an auxochrome, modifying the color and properties of the resulting dye. Diazotization of the amino group of this compound and subsequent coupling with naphthols or other electron-rich aromatic compounds would be expected to yield novel azo dyes. The specific shade and characteristics of these dyes would be influenced by the electronic effects and steric bulk of the ortho-substituted isopropylthio group.

Synthesis of Derivatives and Analogues

The chemical reactivity of this compound at its two primary functional sites—the aniline moiety and the isopropylthio group—allows for the synthesis of a wide range of derivatives and analogues. These modifications are crucial for fine-tuning the physical, chemical, and biological properties of the resulting compounds.

Modification of the Aniline Moiety

The aniline portion of the molecule, consisting of the amino group and the aromatic ring, is rich in chemical reactivity.

N-Alkylation and N-Acylation: The primary amino group can readily undergo alkylation and acylation reactions. For instance, N-acylation with acetic anhydride (B1165640) can produce the corresponding acetanilide (B955) derivative. google.com These reactions are fundamental in protecting the amino group or in building more complex structures.

Diazotization: The amino group can be converted into a diazonium salt by treatment with nitrous acid. This diazonium intermediate is highly versatile and can be substituted with a wide range of functional groups, including hydroxyl, halogens (via Sandmeyer reaction), and cyano groups, thereby creating a diverse set of derivatives. google.com

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of the C-H bonds of the aromatic ring. For example, palladium-catalyzed C-H olefination can introduce vinyl groups at specific positions on the aniline ring, offering a streamlined route to complex derivatives. uva.nl

Table 1: Examples of Reactions at the Aniline Moiety

Reaction Type Reagents Product Type
N-Acylation Acetic Anhydride N-Acetyl-2-(isopropylthio)aniline
Diazotization Nitrous Acid (NaNO₂/HCl) 2-(Isopropylthio)phenyldiazonium salt
Sandmeyer Reaction CuCl/HCl (from diazonium salt) 2-Chloro-1-(isopropylthio)benzene
C-H Olefination Olefin, Pd catalyst Olefin-substituted this compound

Modifications of the Isopropylthio Group

The isopropylthio group offers another site for chemical modification, primarily centered on the sulfur atom.

Oxidation: The sulfur atom of the thioether can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. These oxidation states significantly alter the electronic properties and hydrogen bonding capacity of the molecule, which can have a profound impact on its biological activity. For example, oxidation can be achieved using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Cleavage and Derivatization: While the sulfur-carbon bonds in a thioether are generally stable, under specific conditions, the isopropyl group could potentially be cleaved or the entire thioether converted to other functional groups, although this is less common than oxidation.

Table 2: Potential Modifications of the Isopropylthio Group

Reaction Type Reagents Product Type
Oxidation (Sulfoxide) H₂O₂ or 1 eq. m-CPBA 2-(Isopropanesulfinyl)aniline
Oxidation (Sulfone) Excess H₂O₂ or ≥2 eq. m-CPBA 2-(Isopropanesulfonyl)aniline

Incorporation into Heterocyclic Systems

The ortho-disposed amino and isopropylthio functionalities of this compound provide a reactive template for the synthesis of sulfur- and nitrogen-containing heterocyclic compounds. The intramolecular cyclization of derivatives of this aniline is a key strategy for forming fused ring systems.

One of the most prominent applications for this class of compounds is in the synthesis of phenothiazine derivatives. bilkent.edu.trnih.gov Phenothiazines are a class of heterocyclic compounds with significant biological and material applications. The general strategy involves the reaction of a 2-aminothiophenol derivative with a suitable coupling partner, often followed by an oxidative or catalyzed cyclization. For this compound, a plausible pathway involves an initial N-arylation or reaction with a suitable precursor, followed by an intramolecular C-S bond formation to construct the central thiazine (B8601807) ring. The specific reaction conditions dictate the final structure and yield. For instance, base-assisted oxidative cyclization is a known method for creating such heterocyclic structures from related aminophenylthioethers. nih.gov

Furthermore, the molecule can serve as a precursor for other heterocyclic systems like benzothiazoles. While the classic synthesis of benzothiazoles often involves the reaction of 2-aminothiophenol with aldehydes or carboxylic acids, derivatives of 2-(alkylthio)anilines can also be utilized through different synthetic routes, such as domino alkylation-cyclization reactions with specific reagents. organic-chemistry.org

Table 1: Potential Heterocyclic Systems Derived from this compound

Heterocyclic CoreGeneral Precursor(s)Potential Reaction Type
PhenothiazineThis compound + Substituted o-halobenzeneNucleophilic aromatic substitution followed by intramolecular cyclization
BenzothiazoleThis compound + Oxidizing Agent/Coupling PartnerOxidative cyclization
Indole DerivativesThis compound + Pyrazolinone Ketimines[3+2] Cascade Annulation acs.org

Formation of Schiff Bases and Their Metal Complexes

The primary amine group of this compound readily undergoes condensation reactions with various aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govresearchgate.net This reaction is typically catalyzed by a few drops of acid and involves the removal of water to drive the equilibrium towards the product. researchgate.netgoogle.com

The resulting Schiff bases are valuable multidentate ligands in coordination chemistry. The imine nitrogen and the thioether sulfur of a Schiff base derived from this compound can act as donor atoms, forming a stable five-membered chelate ring with a transition metal ion. Depending on the aldehyde or ketone used, additional donor atoms may be present, increasing the denticity of the ligand. These Schiff base metal complexes have been extensively studied for their diverse chemical properties and applications. researchgate.netfrontiersin.org The coordination of the ligand to the metal center can significantly alter the electronic and steric properties of the complex, influencing its stability and reactivity. researchgate.net

Table 2: Examples of Potential Schiff Bases Derived from this compound and Their Metal Complexes

Aldehyde/Ketone ReactantResulting Schiff Base Structure (General)Potential Coordinating Metals
SalicylaldehydeTridentate (N, S, O) LigandCu(II), Ni(II), Co(II), Zn(II) researchgate.net
BenzaldehydeBidentate (N, S) LigandPd(II), Pt(II), Mn(II) researchgate.net
AcetophenoneBidentate (N, S) LigandFe(II), Cd(II), Hg(II) scispace.com
2,4-PentanedioneTetradentate (N, N, S, S) Ligand (from 2:1 condensation)Ni(II), Cu(II), Zn(II) researchgate.net

Catalytic Applications

The electronic and structural features of this compound and its derivatives allow them to be employed in both transition metal catalysis and organocatalysis.

Ligand in Transition Metal Catalysis

The this compound molecule itself can function as a bidentate ligand, coordinating to a metal center through its nitrogen and sulfur atoms (N,S-ligation). This combination of a harder nitrogen donor and a softer sulfur donor makes it particularly suitable for stabilizing late transition metals like palladium and copper. researchgate.netnih.gov The formation of a stable five-membered chelate ring upon coordination can impart specific catalytic properties.

Palladium complexes featuring such ligands are of interest in cross-coupling reactions. The ligand's steric and electronic properties, influenced by the isopropyl group, can tune the reactivity and selectivity of the palladium catalyst. nih.gov For example, chiral 1,2-diiminophosphorane ligands have been used in palladium-catalyzed enantioselective allylic substitution reactions, demonstrating that N,N-ligands can stabilize the necessary Pd(0) species for catalysis. epa.gov By analogy, N,S-ligands like this compound are expected to form stable and active catalysts for various organic transformations, including allylic alkylations and C-H functionalization. organic-chemistry.org

Table 3: Potential Transition Metal Complexes with this compound Ligands

Metal CenterPotential Complex FormulaPotential Catalytic Application
Palladium (II)[Pd(2-IPT-An)₂Cl₂] (where 2-IPT-An = this compound)Cross-coupling Reactions, Allylic Alkylation nih.govepa.gov
Copper (I)[Cu(2-IPT-An)₂]⁺Oxidation Reactions, Atom Transfer Radical Polymerization researchgate.net
Nickel (II)[Ni(2-IPT-An)₂Br₂]Olefin Polymerization
Rhodium (I)[Rh(2-IPT-An)(CO)Cl]Hydroformylation

Role in Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Aniline derivatives are a prominent class of compounds used in this field, participating in a variety of asymmetric transformations. rsc.org They can act as nucleophiles or be converted into more reactive species in situ.

Chiral phosphoric acids have been shown to catalyze the enantioselective [3+2] cascade cyclizations of simple aniline derivatives to produce complex chiral molecules. acs.org Similarly, direct asymmetric C-H functionalization of anilines, such as aminoalkylation, has been achieved using organocatalysts. thieme-connect.com In these contexts, this compound could serve as a substrate. The presence of the ortho-isopropylthio group would exert significant steric and electronic influence on the reaction. This substituent could direct the regioselectivity of a transformation (e.g., favoring para-functionalization) or affect the enantioselectivity in asymmetric processes due to its bulk. nih.gov Furthermore, aniline derivatives are key starting materials for domino reactions that construct complex heterocyclic structures like pyrrolidin-2-ones under organocatalytic conditions. nih.gov

Coordination Chemistry of 2 Isopropylthio Aniline

Ligand Properties and Coordination Modes

Donor Atom Characteristics (Nitrogen and Sulfur)

2-(Isopropylthio)aniline possesses two potential donor sites: the nitrogen atom of the aniline (B41778) group and the sulfur atom of the isopropylthio group. The nitrogen atom, being part of an aromatic amine, is a relatively hard donor, favoring coordination with harder metal ions. The lone pair of electrons on the nitrogen is available for donation to a metal center.

Conversely, the sulfur atom of the thioether group is a soft donor, a consequence of its larger size, greater polarizability, and more diffuse valence orbitals. This softness makes it more inclined to form stable bonds with softer metal ions. The presence of both a hard nitrogen and a soft sulfur donor classifies this compound as a hybrid or ambidentate ligand, suggesting that its coordination behavior will be highly dependent on the nature of the metal ion it binds to.

Chelation and Bridging Capabilities

The arrangement of the amino and isopropylthio groups ortho to each other on the benzene (B151609) ring makes this compound an excellent candidate for acting as a bidentate chelating ligand. By coordinating to a metal center through both the nitrogen and sulfur atoms, it can form a stable five-membered chelate ring. This mode of coordination is common for analogous 2-(alkylthio)aniline ligands. nih.gov The chelate effect, an entropically favorable process, often leads to the formation of thermodynamically stable metal complexes.

While chelation is a prominent coordination mode, the possibility of this compound acting as a bridging ligand, connecting two or more metal centers, also exists. The sulfur atom of a thioether ligand is known to act as a bridging donor in some coordination complexes. researchgate.net In principle, the this compound ligand could bridge two metal ions through its sulfur atom, leading to the formation of polynuclear complexes. However, detailed structural studies specifically on this compound complexes are required to definitively establish its bridging capabilities.

Synthesis and Characterization of Metal Complexes

The dual donor nature of this compound allows for the synthesis of a variety of metal complexes, particularly with transition metals that have an affinity for both nitrogen and sulfur donors. The characterization of these complexes relies on a suite of spectroscopic techniques to elucidate their structure and bonding.

Transition Metal Complexes (e.g., Palladium, Nickel, Rhodium, Copper, Cobalt, Zinc)

The synthesis of transition metal complexes with 2-(alkylthio)aniline ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Cobalt(II) and Nickel(II) Complexes: Studies on thiomethylated anilines, which are structurally similar to this compound, have shown that they form complexes with cobalt(II) and nickel(II). These complexes are typically synthesized by reacting the ligand with the corresponding metal chloride in a suitable solvent. The resulting complexes often exhibit a stoichiometry of [ML₂Cl₂], where M is Co(II) or Ni(II) and L is the bidentate N,S-ligand. Spectroscopic evidence suggests that in these complexes, the ligands coordinate to the metal center in a bidentate fashion through the nitrogen and sulfur atoms. chemrevlett.com The electronic spectra of these cobalt(II) and nickel(II) complexes are often indicative of octahedral geometries. chemrevlett.com

Copper(II) Complexes: Copper(II) complexes of 2-(methylthiomethyl)anilines have been synthesized and characterized. These complexes, with the general formula [CuCl₂L], feature the ligand coordinating through both the sulfur and nitrogen atoms. nih.gov X-ray crystallographic studies on a related complex revealed a tetragonally distorted octahedral structure. nih.gov The synthesis involves the direct reaction of the ligand with a copper(II) salt.

While specific synthetic details and characterization data for palladium, rhodium, and zinc complexes of this compound are not extensively documented in the available literature, the known coordination chemistry of similar N,S-donor ligands suggests that stable complexes with these metals are readily achievable. For instance, palladium(II) is known to form stable complexes with ligands containing both phosphorus and sulfur donors, indicating a strong affinity for soft donor atoms. mdpi.com Rhodium complexes with various N- and S-donor ligands have also been extensively studied. nih.govchemijournal.comrsc.orgrsc.orgwhiterose.ac.uk Similarly, zinc(II) forms a wide range of complexes with N- and S-donor ligands, often exhibiting tetrahedral or octahedral geometries. mdpi.comnih.govnih.govresearchgate.net

Lanthanide and Actinide Complexes

The coordination chemistry of lanthanides and actinides is predominantly governed by electrostatic interactions with hard donor atoms, typically oxygen and nitrogen. The preference of these f-block elements for hard donors makes the formation of stable complexes with ligands containing soft sulfur donors, such as the thioether group in this compound, less common.

While extensive research exists on lanthanide complexes with N-donor aromatic ligands, researchgate.netnih.govresearchgate.netmdpi.com and the coordination chemistry of actinides has been explored with various functional ligands, nih.govscispace.com there is a scarcity of specific studies on lanthanide and actinide complexes with thioether-functionalized aniline ligands. The relatively soft nature of the sulfur atom in the thioether group makes it a less favorable coordination site for the hard lanthanide and actinide ions. It is plausible that if coordination were to occur, it would likely be primarily through the harder nitrogen atom of the aniline group, with a weaker or non-existent interaction with the sulfur atom. Further research is necessary to explore the potential of this compound and similar ligands to form stable complexes with f-block elements and to understand the nature of the metal-ligand interactions in such systems.

Spectroscopic Characterization of Complexes (UV-Vis, IR, NMR, Mass Spectrometry)

A combination of spectroscopic techniques is essential for the comprehensive characterization of the metal complexes of this compound.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complexes. For transition metal complexes, the spectra typically show bands corresponding to d-d transitions and charge-transfer (ligand-to-metal or metal-to-ligand) transitions. For instance, the UV-Vis spectra of cobalt(II) and nickel(II) complexes with thiomethylated anilines exhibit bands that are characteristic of their respective d-electron configurations in an octahedral ligand field. chemrevlett.com The electronic spectra of copper(II) complexes of 2-(methylthiomethyl)anilines show broad d-d transition bands, which are consistent with a distorted octahedral geometry. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. Upon complexation, the vibrational frequencies of the functional groups involved in bonding to the metal ion are expected to shift. For this compound complexes, a shift in the N-H stretching and bending vibrations of the aniline group would indicate coordination through the nitrogen atom. Similarly, changes in the C-S stretching vibrations would suggest coordination of the thioether sulfur atom. In studies of related thiomethylated aniline complexes, shifts in the N-H and C-S stretching frequencies have been used to confirm the bidentate N,S-coordination of the ligand. chemrevlett.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure of diamagnetic complexes in solution. In the ¹H NMR spectrum of a this compound complex, coordination to a metal center would be expected to cause shifts in the resonances of the protons near the donor atoms, particularly the amine protons and the protons of the isopropyl group. For paramagnetic complexes, NMR spectra are often broad and more difficult to interpret.

Research on this compound Metal Complexes Remains Limited

Despite its availability as a chemical intermediate, publicly accessible research on the coordination chemistry of this compound, particularly concerning the magnetic properties, catalytic activity, and antimicrobial applications of its metal complexes, is currently unavailable.

While the compound this compound and its hydrochloride salt are documented as intermediates in organic synthesis, a thorough review of scientific literature and patent databases reveals a significant gap in the exploration of their potential as ligands in coordination chemistry. medchemexpress.commedchemexpress.com The compound is noted as a building block for more complex molecules, including potential ACK1/TNK2 tyrosine kinase inhibitors. google.com The synthesis of this compound itself has also been described in patent literature. ambeed.com

However, specific studies detailing the synthesis of metal complexes with this compound and the subsequent investigation of their physical and chemical properties are not found in the public domain. Consequently, there is no data to report on the magnetic behavior of such complexes, which would typically involve studying their paramagnetic or diamagnetic nature and magnetic susceptibility.

Similarly, the potential for these metal complexes to act as catalysts in chemical reactions has not been documented. Research into the catalytic applications of metal complexes is a vast field, but it appears that complexes of this compound have not yet been a subject of this research.

Furthermore, there are no published studies on the antimicrobial properties of metal complexes derived from this specific aniline derivative. The evaluation of new compounds for their efficacy against bacteria and fungi is a critical area of research, but this compound complexes have not been featured in such studies.

Biological and Biomedical Research Applications

Antiproliferative and Anticancer Activities

There is no specific information in the accessible scientific literature detailing the antiproliferative and anticancer activities of 2-(Isopropylthio)aniline. While many aniline (B41778) derivatives are investigated for such properties, dedicated studies on this particular compound are not found.

No published studies were found that specifically investigate the inhibitory effects of this compound on non-small cell lung cancer cell lines, including NCI-H2228. Consequently, data such as IC₅₀ values for this specific interaction are not available.

Detailed research into the mechanisms by which this compound might exert anticancer effects is absent from the scientific literature. This includes a lack of information on its potential to alter mitochondrial membrane potential, induce cell cycle arrest, trigger apoptosis, or inhibit cancer cell migration.

A broader screening of this compound against various other cancer cell lines has not been reported in the available literature. Therefore, a data table of its activity across different cancer types cannot be compiled.

Without a body of research on the anticancer effects of this compound and its analogues, no structure-activity relationship (SAR) studies have been established to determine the chemical features essential for its potential anticancer efficacy.

Other Biological Activities

There is no available research to suggest that this compound has been studied as a potential ligand for adrenergic receptors. Binding affinity studies and functional assays for this target are not present in the current body of scientific literature.

Potential in Heart Failure Treatment

While direct research specifically investigating this compound for heart failure treatment is not extensively documented in publicly available literature, the broader context of heart failure pathophysiology suggests potential avenues for related compounds. Heart failure is a complex syndrome often characterized by autonomic nervous system imbalance, oxidative stress, and inflammation nih.govnih.gov. Therapeutic strategies frequently target these underlying mechanisms, employing agents like beta-blockers and ACE inhibitors to manage neurohormonal activation nih.gov.

Nutraceutical and supplemental approaches are also being explored to counteract myocardial stress by targeting pathways like mitochondrial dysfunction and insufficient nitric oxide release mdpi.com. The exploration of novel chemical entities that can modulate these pathways is an ongoing effort in cardiovascular research. Although specific studies on this compound are lacking in this direct context, compounds with antioxidant or anti-inflammatory properties are of significant interest in mitigating the progression of heart failure nih.govmdpi.com.

Antimicrobial Properties (Antibacterial, Antifungal)

The antimicrobial potential of molecules related to this compound has been a subject of scientific inquiry. The core aniline structure and the presence of sulfur-containing moieties are features found in various antimicrobial agents.

Antibacterial and Antifungal Activity of Related Compounds:

Research into derivatives of related structures, such as quinobenzothiazines synthesized from aniline derivatives, has shown promising antimicrobial activity. nih.gov A study on new tetracyclic quinobenzothiazine derivatives demonstrated significant efficacy against a range of bacteria, including multidrug-resistant strains like MRSA and VRE, as well as mycobacteria. nih.gov For instance, certain derivatives displayed activity comparable to established antibiotics like oxacillin (B1211168) and ciprofloxacin (B1669076) against Staphylococcus aureus. nih.gov

Similarly, the design of novel antimicrobial agents based on complex heterocyclic systems derived from thiosemicarbazones has yielded compounds with potent antibacterial and antifungal effects. nih.gov Specific derivatives showed high inhibitory action against Staphylococcus aureus, Salmonella typhi, Candida albicans, and Rhizopus sp. at low concentrations. nih.gov The isothiocyanate group, which is structurally related to the thio-functional group in this compound, is also known for its antimicrobial properties, with aromatic isothiocyanates being particularly effective due to their ability to cross bacterial membranes. nih.gov

The table below summarizes the antimicrobial activity of selected compounds structurally related to or derived from aniline precursors.

Compound Class/DerivativeTarget Organism(s)Key Findings
Quinobenzothiazine DerivativesStaphylococcus aureus (incl. MRSA), Enterococcus faecalis (incl. VRE), Mycobacterium spp.Activity comparable to oxacillin, tetracycline, and ciprofloxacin against staphylococcal strains. nih.gov
Thiazolidinone DerivativesStaphylococcus aureus, Salmonella typhiMaximum inhibition at low concentrations (6.25 µg/ml). nih.gov
Thiazolidinone DerivativesCandida albicans, Rhizopus sp.Showed beneficial antifungal activity at minimum concentrations. nih.gov

Anti-inflammatory Activity of Derivatives

Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory properties. A notable example is the analogue 4-isopropyl-2,6-bis(1-phenylethyl)aniline (KTH-13-AD1), which was investigated for its effects in macrophage-mediated inflammation. researchgate.netnih.govnih.gov

This derivative demonstrated significant anti-inflammatory activity by:

Suppressing the production of nitric oxide (NO) and reactive oxygen species (ROS) in macrophage-like cells treated with inflammatory stimuli. nih.govnih.gov

Reducing the mRNA expression of pro-inflammatory mediators, including inducible NO synthase (iNOS) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov

Inhibiting the NF-κB signaling pathway, a central regulator of inflammation. The compound was found to block the nuclear translocation of NF-κB proteins and suppress the upstream signaling cascade involving IκBα, IKKα/β, AKT, and Src. nih.govnih.gov

These findings strongly suggest that the anti-inflammatory effects of this aniline derivative are mediated through the suppression of the Src/NF-κB regulatory loop, identifying it as a potential target for anti-inflammatory drug development. nih.gov

Antioxidant Activity

The antioxidant potential of a compound refers to its ability to neutralize harmful reactive oxygen species (ROS), which can cause cellular damage through oxidative stress. While specific studies detailing a comprehensive antioxidant profile for this compound are limited in the reviewed literature, the evaluation of antioxidant activity is a standard procedure for novel compounds in biomedical research. nih.gov

The antioxidant capacity of chemical compounds is often assessed using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net This test measures the concentration of an antioxidant required to reduce the DPPH radical by 50% (IC50). An Antioxidant Activity Index (AAI) can then be calculated to classify the antioxidant strength as weak, moderate, strong, or very strong. researchgate.net Phenothiazines, which share a structural relationship through the aniline and sulfur linkage, have been noted for their antioxidant activities in various reports. nih.gov Given this, the this compound structure presents a candidate for future antioxidant evaluation.

Drug Discovery and Development

Beyond its own potential biological activities, this compound serves as a valuable molecule in the synthesis and design of new pharmaceutical agents.

Intermediate in Drug Synthesis

The compound this compound and its hydrochloride salt are recognized as drug intermediates. medchemexpress.com This classification indicates their role as starting materials or building blocks in the multi-step synthesis of more complex, pharmacologically active compounds. The chemical structure of aniline derivatives makes them versatile precursors for creating a wide range of molecules. uva.nl For example, related structures like 2,4-dichloro-5-isopropoxy aniline are crucial intermediates in the production of agricultural chemicals. google.com The use of isopropyl aniline isomers as precursors simplifies the preparation of numerous derivatives, reducing costs and broadening their applications in synthesizing medicines and other important chemical materials. google.com

Design of Novel Therapeutic Agents

The aniline scaffold present in this compound is a key structural motif in the design of modern therapeutic agents. Researchers frequently use this core to develop new molecules targeting specific biological pathways.

One prominent example is the design of 2-substituted aniline pyrimidine (B1678525) derivatives as potent dual inhibitors of Mer and c-Met kinases, which are overexpressed in many cancers. mdpi.com In this research, various substituted anilines were incorporated into a pyrimidine structure to optimize inhibitory activity. One such compound, 18c , emerged as a highly effective dual inhibitor with strong anti-proliferative effects on several cancer cell lines. mdpi.com The aniline group played a critical role in the molecule's ability to bind to the target kinases. mdpi.com

Furthermore, the development of new catalytic methods, such as the para-selective C–H olefination of aniline derivatives, provides a more efficient way to create complex aniline-based drug precursors. uva.nl This highlights the ongoing importance of the aniline structure in medicinal chemistry for generating diverse molecules with potential therapeutic value. uva.nlnih.gov

An In-Depth Look at the Chemical Compound this compound

The field of organic chemistry is vast, with countless compounds serving as critical building blocks for a wide array of applications. One such compound is this compound, a molecule whose significance lies primarily in its role as a precursor in the synthesis of more complex chemical structures. This article provides a focused examination of this compound, adhering strictly to its identity as a chemical intermediate.

Environmental Fate and Degradation Studies

Environmental Transformation Pathways

The transformation of 2-(isopropylthio)aniline in the environment is expected to occur through both abiotic and biotic reactions.

Abiotic degradation processes, such as hydrolysis and photolysis, are significant pathways for the transformation of many organic pollutants.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of a compound to hydrolysis depends on the presence of hydrolyzable functional groups. For aniline (B41778) and its derivatives, hydrolysis is generally not considered a primary degradation pathway under typical environmental pH conditions (pH 5-9). However, the stability can be influenced by various factors. For instance, the hydrolysis of some pesticides is known to be pH-dependent, with increased degradation under alkaline conditions nih.gov. While specific hydrolysis data for this compound is not available, the aniline functional group is generally stable to hydrolysis. The thioether linkage (-S-), however, could potentially undergo hydrolysis under specific conditions, although it is typically a stable bond. Studies on other organic compounds containing sulfur have shown that abiotic degradation can be influenced by the presence of other substances. For example, the degradation of methyl parathion, an organothiophosphate pesticide, was significantly enhanced in the presence of sulfide (B99878) and natural organic matter in anoxic systems nih.govamericanelements.com.

Photolysis: Photolysis, or photodegradation, is the breakdown of chemical compounds by light. This process can be a major dissipation pathway for many environmental contaminants nih.gov. Aniline and its derivatives are known to undergo photolysis in aqueous environments. The rate of photolysis can be influenced by the presence of natural photosensitizers like dissolved organic matter or nitrate (B79036) ions nih.gov. For instance, studies on substituted anilines have shown they are susceptible to indirect phototransformation in the presence of photosensitizers nih.gov. While direct photolysis of this compound may occur, its rate and significance in the environment are not documented. The presence of the sulfur atom and the isopropyl group could influence the photolytic behavior compared to unsubstituted aniline.

No specific experimental data on the hydrolysis and photolysis rates of this compound were found in the reviewed literature.

Biotic degradation, primarily through microbial metabolism, is a crucial process for the removal of many organic pollutants from the environment.

The biodegradation of aniline and its derivatives has been extensively studied. Numerous bacterial strains from genera such as Pseudomonas, Acinetobacter, Delftia, Comamonas, and Rhodococcus have been identified as capable of degrading aniline, often using it as a sole source of carbon and nitrogen mdpi.comzju.edu.cnnih.govmdpi.com. The primary pathway for aerobic aniline degradation typically involves the action of aniline dioxygenase, which converts aniline to catechol. Catechol is then further metabolized through ring cleavage pathways mdpi.comzju.edu.cnnih.govresearchgate.net.

The presence of the isopropylthio group on the aniline ring of this compound is expected to influence its biodegradability. The sulfur atom can be a target for microbial enzymes. For example, some fungi can degrade organic sulfur compounds through an oxidative attack localized at the sulfur atom nih.gov. The degradation of organosulfur compounds in crude oil by marine microbes has also been documented, with the rate and extent of degradation depending on the specific structure of the compound and the microbial community present cdnsciencepub.com. The degradation of aromatic sulfur compounds by sulfate-reducing bacteria under anaerobic conditions has also been reported juniperpublishers.com.

Therefore, it is plausible that the biodegradation of this compound could proceed via two main routes:

Attack on the aniline ring, similar to the degradation of aniline itself, potentially leading to the formation of catechol derivatives.

Oxidation or cleavage of the isopropylthio group, which is a common metabolic pathway for organosulfur compounds.

Specific studies identifying the microbial strains capable of degrading this compound and the exact metabolic pathways have not been found.

Behavior in Environmental Compartments

The behavior and ultimate fate of this compound will vary depending on the environmental compartment.

The degradation of aniline in soil is influenced by various factors, including soil type, organic matter content, pH, temperature, and the composition of the soil microbial community nih.govmdpi.com. Aniline can bind to soil particles, which can affect its bioavailability for microbial degradation mdpi.com. The degradation of aniline in soil is primarily a biological process. mdpi.com

For compounds with structural similarities, such as dicarboximide fungicides which have an aniline derivative as a metabolite, their degradation in soil has a half-life ranging from 7 to 60 days acs.org. The degradation of the fungicide chlorothalonil (B1668833) is more efficient in soils with low carbon content and under neutral pH conditions nih.gov. Given that this compound possesses both an aniline moiety and a sulfur-containing group, its persistence in soil will be determined by the interplay of sorption, abiotic degradation, and microbial activity. The presence of sulfur in soil can also influence microbial communities and their metabolic activities researchgate.net. It has been shown that some bacteria can degrade aromatic sulfur compounds in soil microcosms juniperpublishers.com.

Table 1: Factors Influencing the Degradation of Aniline and Related Compounds in Soil

Factor Influence on Degradation References
Microbial Activity Primary mechanism for degradation. mdpi.com
Soil Organic Matter Can increase sorption, potentially reducing bioavailability. nih.govmdpi.com
pH Affects microbial activity and chemical stability. Neutral pH often optimal. nih.govzju.edu.cn
Temperature Degradation rates generally increase with temperature within an optimal range. nih.govzju.edu.cn
Moisture Essential for microbial activity. nih.gov

In aquatic systems, this compound can be subject to photolysis in the water column and microbial degradation in both water and sediment.

Water: The degradation of anilines in water can occur through both abiotic and biotic pathways. Photolysis is expected to be a significant removal mechanism in sunlit surface waters nih.gov. Biodegradation is also a key process, with studies showing that microbial communities in river water can adapt to degrade aniline nih.gov. The rate of degradation can be influenced by the initial concentration of the pollutant and the presence of other organic matter. In some cases, gaseous streamer corona plasma has been shown to effectively degrade aniline in water nih.gov.

Sediment: Sediments can act as a sink for organic pollutants. Aniline has been shown to be biodegradable in riverbed sediments under denitrifying conditions nih.govtandfonline.comresearchgate.net. The presence of organic matter and hydrous metal oxides in the sediment can influence the degradation rate nih.govtandfonline.comresearchgate.net. Microbial communities in sediments, including sulfate-reducing bacteria, can play a significant role in the degradation of organic compounds, including those containing sulfur juniperpublishers.com. The degradation of aniline in polluted pond water has been shown to be primarily due to biodegradation, with the formation of catechol as a key intermediate nih.gov.

Table 2: Degradation of Aniline in Aquatic Systems

Environment Primary Degradation Pathway Influencing Factors Key Findings References
Water Column Photolysis, Biodegradation Sunlight, Microbial populations, Dissolved organic matter Photolysis is a major pathway. Microbial communities can adapt to degrade aniline. nih.govnih.gov
Sediment Biodegradation (aerobic and anaerobic) Redox conditions, Organic matter, Microbial populations Aniline is degradable under denitrifying conditions. nih.govtandfonline.comresearchgate.net

The tendency of a chemical to volatilize from soil or water surfaces is governed by its vapor pressure and Henry's Law constant. Aniline itself has a tendency to volatilize, which can lead to its dispersal into the atmosphere mdpi.com. Once in the atmosphere, organic compounds can be degraded by reacting with photochemically produced hydroxyl radicals.

For compounds with similar structural elements, such as the fungicide procymidone, volatilization from soil and plant surfaces is a recognized dissipation pathway acs.org. The atmospheric fate is then determined by reactions with atmospheric radicals and ozone acs.org. The fungicide chlorothalonil has a low vapor pressure and Henry's law constant, limiting its volatilization nih.gov. Without specific data on the vapor pressure and Henry's Law constant for this compound, its potential for volatilization is difficult to predict accurately. However, the presence of the isopropyl group might slightly increase its volatility compared to aniline.

No specific data on the volatilization or atmospheric fate of this compound were found in the reviewed literature.

Formation of Transformation Products and Metabolites

In the environment and within organisms, aniline undergoes various biotransformation reactions. The major metabolic pathways for aniline involve oxidation and acetylation. europa.eu N-hydroxylation of aniline to N-phenylhydroxylamine is a critical step, as this metabolite is associated with toxic effects. europa.eu Further hydroxylation can lead to the formation of 2-aminophenol (B121084) and 4-aminophenol. medchemexpress.com These metabolites can then be conjugated with sulfates or glucuronic acid to facilitate excretion. europa.eu

It is plausible that this compound could undergo similar transformations. The primary amine group is a likely site for oxidation and acetylation. The sulfur atom in the isopropylthio group may also be susceptible to oxidation, potentially forming sulfoxides and sulfones. The aromatic ring could also be a target for hydroxylation.

A study on a sulfate-reducing bacterial consortium demonstrated the metabolism of tetryl (B1194171) to aniline as a transient metabolite, which was then further metabolized. cdc.gov This suggests that under certain anaerobic conditions, aniline compounds can be transformed by microbial communities. While no direct evidence exists for this compound, it is possible that it could also be subject to microbial degradation, leading to various transformation products.

Table 1: Potential Transformation Reactions of this compound (Hypothetical)

Reaction Type Potential Transformation Product Significance
N-Oxidation2-(Isopropylthio)-N-phenylhydroxylaminePotential for increased toxicity
Ring HydroxylationHydroxylated this compound isomersAltered solubility and reactivity
S-OxidationThis compound sulfoxide (B87167)/sulfoneIncreased polarity and water solubility
AcetylationN-Acetyl-2-(isopropylthio)anilineGenerally a detoxification pathway

This table is hypothetical and based on the known metabolism of related compounds. Specific transformation products of this compound have not been reported.

Environmental Exposure Assessment Methodologies

A comprehensive environmental exposure assessment for this compound would require a multi-faceted approach, integrating various methodologies to estimate its potential concentrations in different environmental compartments. Due to the lack of specific data for this compound, the methodologies described here are general and would need to be adapted.

The process typically begins with identifying the sources of release into the environment. For a chemical like this compound, which is listed as a drug intermediate, potential release could occur during its synthesis, formulation, or disposal. medchemexpress.commedchemexpress.com

Environmental fate and transport models are crucial tools for predicting the distribution of a chemical in the environment. These models would consider the physicochemical properties of this compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Log Kow). While some predicted properties are available, experimentally determined values are needed for accurate modeling. ambeed.com

Monitoring studies would involve collecting and analyzing samples from various environmental media, such as air, water, soil, and sediment, to determine the actual concentrations of the compound. A study on aniline, o-toluidine (B26562), and nitrobenzene (B124822) described a comprehensive approach using a combination of surface wipe, dermal badge, and air samples to estimate worker exposure. europa.eu Similar methods could be adapted for this compound in occupational settings.

For ionisable organic compounds like anilines, the pH of the surrounding medium is a critical factor influencing their partitioning and bioavailability. epa.gov Therefore, exposure assessment models and monitoring plans must account for the pH of different environmental compartments.

Table 2: Key Components of an Environmental Exposure Assessment for this compound

Assessment Component Methodologies and Considerations
Source Identification - Review of industrial processes and uses- Estimation of release rates from manufacturing and use facilities
Fate and Transport Modeling - Use of multimedia environmental models (e.g., Mackay-type models)- Requires data on physicochemical properties (Log Kow, water solubility, vapor pressure)- Consideration of pH-dependent partitioning for the aniline functional group
Environmental Monitoring - Development of analytical methods for detection in air, water, and soil- Targeted sampling near potential release sites- Biomonitoring in local flora and fauna
Exposure Scenario Development - Identification of potential exposure pathways for humans and ecological receptors (e.g., inhalation, ingestion of contaminated water or food)- Quantification of exposure levels for different populations

Risk Assessment Considerations

A formal risk assessment for this compound has not been published. Such an assessment would evaluate the potential for adverse effects on human health and the environment by comparing exposure levels with toxicity data.

The hazard identification for this compound is incomplete. While it is classified as acutely toxic if swallowed, further studies are needed to determine its potential for other health effects such as carcinogenicity, mutagenicity, and reproductive toxicity. sigmaaldrich.com For its parent compound, aniline, the U.S. Environmental Protection Agency (EPA) has classified it as a Group B2, probable human carcinogen, based on animal studies showing an increased incidence of spleen tumors. epa.govepa.gov Aniline is also known to cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood. cdc.gov Given the structural similarity, these are important potential hazards to consider for this compound.

The dose-response assessment would involve determining the relationship between the dose of the substance and the incidence of adverse effects. This would require toxicological studies on various organisms.

The risk characterization step would integrate the exposure and hazard information to estimate the probability of adverse effects occurring in exposed populations. This would involve calculating risk quotients or margins of safety by comparing predicted environmental concentrations with no-effect concentrations derived from toxicity studies. The European Commission's risk assessment of aniline identified risks to the aquatic environment at several production and processing sites. europa.eu

Given that this compound is harmful to aquatic life with long-lasting effects, its potential impact on aquatic ecosystems would be a key consideration in an environmental risk assessment. medchemexpress.com

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Methodologies

The synthesis of aniline (B41778) derivatives is a cornerstone of chemical manufacturing. For 2-(isopropylthio)aniline, future research is geared towards developing more efficient, selective, and scalable synthetic routes. Current methodologies often rely on traditional approaches, but emerging strategies promise significant improvements.

One promising area is the use of dual-catalysis systems. For instance, a two-step synthesis of phenothiazines has been successfully developed using a dual-catalytic ortho-thioarylation of anilines as the key step. rsc.org This method involves activating an N-thio-succinimide reagent with a combination of a super Lewis acid and a Lewis base, leading to an accelerated and efficient reaction. rsc.org Adapting such dual-catalytic strategies for the specific introduction of an isopropylthio group onto an aniline core could provide a highly efficient and regioselective pathway to this compound.

Another avenue involves the direct C-H functionalization of anilines. While challenging, this approach is a major goal in modern organic synthesis as it avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. Research into transition-metal-catalyzed C-H thiolation using isopropyl-containing sulfur sources could lead to a more atom-economical synthesis.

Furthermore, borrowing from methods used for similar structures, such as the synthesis of 2-methyl-6-isopropyl aniline from o-toluidine (B26562) and propylene (B89431) with an aluminum chloride catalyst, offers insights. google.com Exploring analogous alkylation or thioalkylation reactions could yield novel one-step methods for producing this compound and its derivatives. google.com

Synthetic Strategy Description Potential Advantages
Dual-Catalysis ThioarylationEmploys a combination of Lewis acids and bases to activate the sulfur source for efficient ortho-thioarylation of aniline. rsc.orgHigh efficiency, improved reaction rates, high regioselectivity. rsc.org
Direct C-H ThiolationInvolves the direct introduction of the isopropylthio group onto the aniline C-H bond, catalyzed by a transition metal.Atom economy, reduced number of synthetic steps, less waste.
Catalytic Alkylation AnalogsAdapts existing methods for aniline alkylation, using a sulfur-containing propylene equivalent with a suitable catalyst. google.comPotentially a one-step synthesis, use of readily available starting materials. google.com

Development of Advanced Analytical Techniques

As the applications of this compound expand, the need for sophisticated analytical methods to ensure its purity, characterize its properties, and detect it in complex matrices becomes critical. Future research will focus on moving beyond standard characterization to more advanced and sensitive techniques.

Hyphenated analytical techniques, which combine two or more methods, are at the forefront of this development. numberanalytics.com

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating this compound from impurities and providing detailed structural information about each component. numberanalytics.com These methods are invaluable for reaction monitoring, quality control, and impurity profiling.

High-Performance Liquid Chromatography (HPLC) , often paired with UV-visible spectroscopy or mass spectrometry, offers superior sensitivity and specificity for quantifying the compound in various matrices, including pharmaceutical formulations and biological fluids. nih.gov

The development of these methods will focus on achieving lower limits of detection and quantification, which is crucial for trace analysis and pharmacokinetic studies. nih.gov Furthermore, advanced spectroscopic techniques will be essential for a deeper understanding of the molecule's structure and behavior.

Analytical Technique Application for this compound Key Advantages
GC-MS / LC-MSSeparation and identification of the compound and its synthesis-related impurities. numberanalytics.comHigh sensitivity, selectivity, and structural elucidation capabilities. numberanalytics.com
HPLC-UV/MSAccurate quantification in raw materials, final products, and biological samples. nih.govSuperior sensitivity and specificity for quantitative analysis. nih.gov
Advanced NMR SpectroscopyUnambiguous structural confirmation and study of dynamic processes.Provides detailed information on molecular connectivity and spatial arrangement.
High-Throughput Screening (HTS)Rapid analysis of large libraries of derivatives for quality control and property screening. biointron.comIncreased speed and efficiency in the drug discovery and development process. biointron.com

In-depth Computational Studies

Computational chemistry offers a powerful lens for understanding the intrinsic properties of this compound and predicting its behavior, thereby guiding experimental research. Future computational work will likely focus on several key areas.

Density Functional Theory (DFT) studies can provide a deep understanding of the molecule's electronic structure, vibrational frequencies (FTIR/Raman spectra), and chemical reactivity. researchgate.net Such studies can elucidate properties like dipole moment, HOMO-LUMO energy gap, and electrophilicity, which are crucial for predicting how the molecule will interact with other reagents or biological targets. researchgate.net Computational methods have been successfully used to provide a framework for understanding reaction pathways in aniline synthesis, a synergy that can be applied here. nih.gov

Molecular Docking simulations are essential for exploring the potential biological activity of this compound and its derivatives. By modeling the interaction of these molecules with the active sites of proteins and enzymes, researchers can predict binding affinities and modes of action. researchgate.net This in silico screening can prioritize which derivatives are most promising for synthesis and biological testing, saving significant time and resources. researchgate.net

Molecular Dynamics (MD) simulations can further investigate the behavior of the molecule in different environments, such as in various solvents or within a biological membrane, providing insights into its stability and conformational dynamics. mdpi.com

Computational Method Research Focus Expected Insights
Density Functional Theory (DFT)Electronic structure, spectroscopic properties, reactivity descriptors. researchgate.netPrediction of physical and chemical properties, understanding reaction mechanisms. researchgate.netnih.gov
Molecular DockingBinding affinity and interaction with biological targets (e.g., enzymes, receptors). researchgate.netIdentification of potential therapeutic targets, rational design of new derivatives.
Molecular Dynamics (MD)Conformational analysis and stability in different environments. mdpi.comUnderstanding of how the molecule behaves in solution or biological systems.
Quantitative Structure-Activity Relationship (QSAR)Correlation of structural features with observed biological activity.Development of predictive models to guide the design of more potent compounds.

Expansion of Biological Activity Profiling

While this compound is primarily seen as a chemical intermediate, its structural motifs suggest potential for biological activity. Preliminary research on related structures provides a strong rationale for a broader investigation into its pharmacological profile.

For example, salicylanilide (B1680751) derivatives containing an isopropyl chain have demonstrated significant antimicrobial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and mycobacteria. mdpi.com This finding strongly suggests that this compound itself, or derivatives built upon its scaffold, could be a source of new anti-infective agents.

Future research should involve a systematic expansion of its biological screening:

Antimicrobial Screening: Testing against a wide panel of Gram-positive and Gram-negative bacteria, fungi, and drug-resistant strains. mdpi.commdpi.com

Anticancer Activity: Evaluating cytotoxicity against various human cancer cell lines. Many aniline derivatives have been investigated for their anticancer properties. researchgate.net

Enzyme Inhibition Assays: Screening against specific enzymes implicated in disease, such as kinases, proteases, or metabolic enzymes like α-glucosidase and α-amylase. nih.gov

Antiviral and Anti-inflammatory Activity: Investigating potential effects against viral replication and inflammatory pathways, which are common activities for triterpenoid (B12794562) derivatives that sometimes feature similar functional groups. mdpi.com

The use of computer algorithms like PASS (Prediction of Activity Spectra for Substances) can also help predict the likely biological activities of derivatives, guiding the experimental screening process. nih.gov

Sustainable Chemistry Approaches

The chemical industry is increasingly moving towards greener and more sustainable practices. The synthesis of anilines, which are high-volume industrial chemicals, is a key area for such improvements. tandfonline.com Future research into the production of this compound will undoubtedly incorporate principles of sustainable chemistry.

Key areas of focus include:

Green Catalysis: Replacing hazardous and stoichiometric reagents, like strong acids or bases, with benign and recyclable catalysts. The use of magnesium sulphate as a mild, inexpensive, and eco-friendly Lewis acid catalyst for acetylation of aniline is one such example that could inspire similar approaches. ijtsrd.com

Chemoenzymatic Synthesis: Utilizing enzymes as biocatalysts can offer high selectivity under mild conditions, reducing energy consumption and by-product formation. rsc.org Chemoenzymatic processes have been developed for creating aniline-derived amides, showcasing the potential for integrating biocatalysis. rsc.orgrsc.org

Electrochemical Synthesis: Electrocatalytic methods, powered by renewable electricity, offer a promising alternative to traditional thermochemical processes for aniline production, potentially making the process more environmentally friendly. chemistryworld.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. rsc.org

Sustainable Approach Description Benefit for this compound Synthesis
Benign CatalystsUsing non-toxic, inexpensive, and recyclable catalysts like certain metal salts. ijtsrd.comReduced environmental impact, lower cost, and easier work-up. ijtsrd.com
Chemoenzymatic ProcessesCombining chemical steps with highly selective enzymatic reactions. rsc.orgrsc.orgHigh selectivity, mild reaction conditions, generation of fewer toxic by-products. rsc.org
ElectrocatalysisUsing electricity to drive the chemical transformation. chemistryworld.comPotential for reduced carbon footprint if renewable energy is used. chemistryworld.com
Use of Greener SolventsReplacing hazardous organic solvents with water or other environmentally friendly alternatives. researchgate.netImproved safety and reduced environmental pollution.

Interdisciplinary Research Collaborations

The full potential of this compound can only be realized through synergistic collaborations across multiple scientific disciplines. The complexity of modern chemical and pharmaceutical research necessitates a team-based approach to bridge gaps in knowledge and technology.

Future progress will depend on collaborations between:

Synthetic Organic Chemists and Computational Chemists: Computational experts can model and predict promising derivatives, while synthetic chemists can bring these molecules to life in the lab, creating a feedback loop for rational design. nih.gov

Analytical Chemists and Biologists: Analytical specialists can develop robust methods to purify and quantify new compounds, which is essential for biologists to obtain reliable data from biological activity assays. researchgate.netnih.gov

Chemical Engineers and Sustainable Chemistry Experts: This collaboration is crucial for scaling up promising synthetic routes from the lab to an industrial scale in a way that is economically viable, safe, and environmentally responsible. tandfonline.com

Pharmacologists and Material Scientists: Exploring the use of this compound derivatives not only as potential drugs but also as components in advanced materials, such as polymers or organic electronics, requires joint expertise.

Such interdisciplinary efforts will accelerate the pace of discovery and innovation, transforming this compound from a simple building block into a platform for developing valuable new products and technologies.

Q & A

Q. Basic

  • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thioether group.
  • Solubility : Stable in polar aprotic solvents (e.g., DMSO, DMF) but degrades in acidic aqueous media.
  • Monitoring : Regular HPLC analysis (C18 column, UV detection at 254 nm) detects degradation products like sulfoxides .

How can computational modeling predict the interactions of this compound in supramolecular assemblies?

Q. Advanced

  • Molecular Dynamics (MD) simulations : Use AMBER or GROMACS to model hydrogen bonding between the aniline NH₂ group and acceptors (e.g., carbonyls).
  • Docking studies : Predict binding affinities with host molecules (e.g., cyclodextrins) based on steric complementarity.
  • Crystal structure prediction (CSP) : Software like Mercury identifies likely packing motifs, validated by experimental PXRD .

What analytical methods are suitable for quantifying trace impurities in this compound?

Q. Advanced

  • GC-MS with headspace sampling : Detects volatile byproducts (e.g., residual isopropyl bromide) at ppm levels.
  • ICP-MS : Monitors heavy metal contaminants (e.g., Pd from catalytic reactions).
  • Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is employed (e.g., using Chiralpak AD-H column) .

How does the isopropylthio group affect the compound’s photostability in UV-vis studies?

Q. Advanced

  • UV-vis spectroscopy : The thioether group absorbs at 280–320 nm, leading to photodegradation under prolonged UV exposure.
  • Mitigation : Add UV stabilizers (e.g., benzotriazoles) or conduct experiments under amber light.
  • Mechanistic insight : Time-dependent DFT (TD-DFT) models correlate experimental absorption spectra with excited-state transitions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.